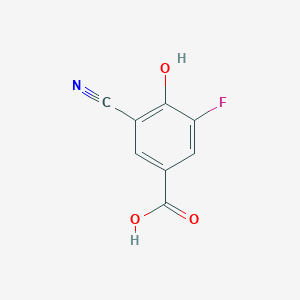

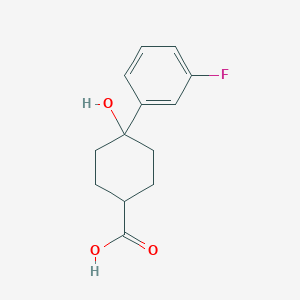

![molecular formula C7H3ClN4 B8012098 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B8012098.png)

4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Descripción general

Descripción

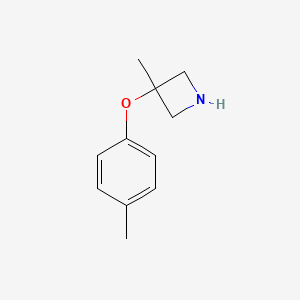

4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds, which are similar to 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, has been achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . The process was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 .Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The empirical formula for 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is C7H4N4 and its molecular weight is 144.13 .Aplicaciones Científicas De Investigación

Corrosion Inhibition : Pyrazolopyridine derivatives, including those related to 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. These studies utilized techniques like weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization to demonstrate their efficacy (Dandia et al., 2013).

Antitumor Activity : Certain pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives have shown potential cytotoxicity against human laryngeal epidermoid carcinoma cells (Hep2), highlighting their possible use in cancer treatment (Abdel‐Latif et al., 2016).

Optical and Electronic Applications : Studies on pyridine derivatives related to 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile reveal insights into their thermal, structural, optical, and diode characteristics. This includes analyses of optical energy gaps and device fabrication for potential applications in electronics and photosensors (Zedan et al., 2020).

Kinase Inhibitor Development : A scalable synthesis approach has been developed for a kinase inhibitor compound, incorporating a derivative of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. This process involved safety-driven improvements and overcoming issues related to trace metal contamination (Arunachalam et al., 2019).

Antimicrobial and Antifungal Activities : Some pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for antibacterial activity against various bacteria and antifungal activity against certain fungi, indicating their potential in antimicrobial treatments (El-Borai et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . Therefore, the future directions of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile could be in the field of medicinal chemistry and drug discovery.

Propiedades

IUPAC Name |

4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-6-4(1-9)2-10-7-5(6)3-11-12-7/h2-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOZIGCGLGORPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C=NNC2=N1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

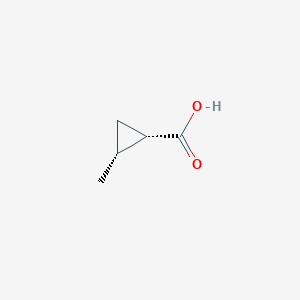

![2-[5-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B8012060.png)

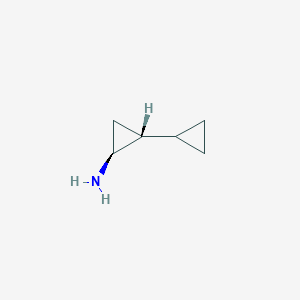

![2-(7-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B8012104.png)